N-(3,5-dimethylphenyl)-2-{[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the benzenesulfonyl group: This can be done using sulfonylation reactions with benzenesulfonyl chloride.
Formation of the acetamide group: This involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzenesulfonyl and thiophene groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[4-(BENZENESULFONYL)-2-THIOPHEN-2-YL-1,3-OXAZOL-5-YL]MORPHOLINE: Shares similar structural features but differs in the morpholine group.
2-BUTYLTHIOPHENE: Contains the thiophene ring but lacks the oxazole and benzenesulfonyl groups.
Uniqueness
2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H20N2O4S3 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20N2O4S3/c1-15-11-16(2)13-17(12-15)24-20(26)14-31-23-22(25-21(29-23)19-9-6-10-30-19)32(27,28)18-7-4-3-5-8-18/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
JBEJGUICLIXZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.